![molecular formula C21H18N6O3S B2553846 N-(benzo[d][1,3]dioxol-5-ilmetil)-2-((3-(p-tolilo)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 863459-63-6](/img/structure/B2553846.png)
N-(benzo[d][1,3]dioxol-5-ilmetil)-2-((3-(p-tolilo)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The presence of triazole and dioxole moieties has been linked to enhanced antibacterial activity against various strains.
Case Study: Antimicrobial Efficacy
A study evaluated several derivatives for their antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated significant inhibitory effects:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
15a | E. coli | 25 μg/mL |
15d | B. subtilis | 20 μg/mL |
The findings suggest that structural modifications can enhance the efficacy of these compounds against bacterial pathogens .
Antiparasitic Activity
The potential antiparasitic effects of this compound have also been investigated. Research indicates that derivatives exhibit dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.
In Vitro Study Findings:
The following table summarizes the effectiveness of varying concentrations on epimastigote reduction:
Concentration (μg/mL) | % Reduction in Epimastigotes |
---|---|
25 | 50% |
50 | 64% |
These results highlight the compound's potential as a therapeutic agent against parasitic infections .
Anticancer Potential
Emerging evidence suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may possess anticancer properties. Compounds with similar structures have shown the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.
Mechanistic Insights:
Research has demonstrated that certain derivatives can effectively disrupt cancer cell proliferation by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis .
Summary of Applications
The applications of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be summarized as follows:
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves several steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate precursors under controlled conditions.
- Thioacetamide Linkage : The introduction of a thioacetamide group enhances the compound's reactivity and biological profile.
- Final Coupling with Benzo[d][1,3]dioxole : The final step involves coupling with benzo[d][1,3]dioxole to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and triazole moieties. For instance, derivatives containing these structures have shown significant inhibitory effects against various cancer cell lines:
- IC50 Values :
The mechanisms underlying the anticancer activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may include:
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth .
- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway (e.g., Bax and Bcl-2) .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and assessed their anticancer activity. Notably, one derivative showed an IC50 value of 1.54 µM against HCT116 cells while remaining non-cytotoxic to normal cell lines (IC50 > 150 µM) .
- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of these compounds to estrogen receptors and other targets relevant to cancer therapy .
Data Tables
The following table summarizes the biological activity of various compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 4.93 | EGFR Inhibition |
Compound B | HCT116 | 1.54 | Apoptosis Induction |
Compound C | MDA-MB231 | 27.66 | Mitochondrial Pathway Modulation |
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(24-11-23-20)31-10-18(28)22-9-14-4-7-16-17(8-14)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUQDOQGKLIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.